molecular formula C13H21NO B13581199 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol

1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13581199
M. Wt: 207.31 g/mol
InChI Key: KRKJZGQEIUEBLO-UHFFFAOYSA-N
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Description

1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, a methylamino group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3-tert-butylbenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butyl groups into various organic compounds, providing a more sustainable and scalable method .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C is a typical reducing agent.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

    1-(3-Tert-butylphenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.

    1-(3-Tert-butylphenyl)-2-(dimethylamino)ethan-1-ol: Contains an additional methyl group on the amino moiety.

    1-(3-Tert-butylphenyl)-2-(ethylamino)ethan-1-ol: Contains an ethyl group instead of a methyl group on the amino moiety.

Uniqueness: 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its steric hindrance and stability, while the methylamino group provides opportunities for diverse chemical modifications and interactions .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(3-tert-butylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-7-5-6-10(8-11)12(15)9-14-4/h5-8,12,14-15H,9H2,1-4H3

InChI Key

KRKJZGQEIUEBLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(CNC)O

Origin of Product

United States

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